tert-butyl N-[1-methyl-4-(trifluoromethanesulfonyloxy)cyclohex-3-en-1-yl]carbamate
Description
Properties
IUPAC Name |
[4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexen-1-yl] trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F3NO5S/c1-11(2,3)21-10(18)17-12(4)7-5-9(6-8-12)22-23(19,20)13(14,15)16/h5H,6-8H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNLGPHGFVVJRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=CC1)OS(=O)(=O)C(F)(F)F)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl N-[1-methyl-4-(trifluoromethanesulfonyloxy)cyclohex-3-en-1-yl]carbamate typically involves the protection of an amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often involve aqueous or acetonitrile solutions and can be carried out at ambient temperature . Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Oxidation and Reduction:
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common reagents used in these reactions include di-tert-butyl dicarbonate, trifluoroacetic acid, and various bases and acids depending on the desired transformation . Major products formed from these reactions often involve the deprotected amine or coupled products in the case of cross-coupling reactions .
Scientific Research Applications
tert-butyl N-[1-methyl-4-(trifluoromethanesulfonyloxy)cyclohex-3-en-1-yl]carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action for this compound primarily involves the protection and deprotection of amino groups. The Boc group is added to the amino group under basic conditions and can be removed under acidic conditions . This selective protection allows for the synthesis of complex molecules without interference from reactive amino groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs such as carbamate protection, cyclohexene/cyclopentane backbones, or functional groups amenable to cross-coupling or substitution reactions. Key comparisons are summarized in Table 1.
Boron-Containing Analogs
tert-Butyl N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]carbamate (CAS: 1251732-64-5)
- Key Difference : Replaces the triflate group with a tetramethyl dioxaborolane (pinacol boronate) group.
- Applications : Used in Suzuki-Miyaura cross-coupling reactions due to its boron moiety.
- Commercial Availability : Widely supplied by vendors like Enamine and Ambeed, with prices ranging from $6–$4,180 depending on quantity and purity .
tert-Butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]carbamate (CAS: 1175298-09-5)
Hydroxy-Substituted Cyclic Carbamates
tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1330069-67-4)
tert-Butyl N-[cis-3-hydroxycyclopentyl]carbamate (CAS: 207729-03-1)
Bicyclic Carbamates
- rac-(1S,6S)-3-benzyl-3-azabicyclo[4.1.0]heptane tert-butyl carbamate
Aldehyde-Functionalized Carbamates
Comparative Analysis (Table 1)
Biological Activity
tert-butyl N-[1-methyl-4-(trifluoromethanesulfonyloxy)cyclohex-3-en-1-yl]carbamate is a synthetic compound with potential applications in medicinal chemistry and agricultural sciences. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article reviews the available literature on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C16H28F3NO4S
- Molecular Weight : 373.47 g/mol
- CAS Number : 885693-20-9
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing trifluoromethanesulfonyloxy groups have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism of action often involves disrupting bacterial membrane integrity, leading to cell lysis.
| Compound | Activity | Target Organisms | Concentration Range |
|---|---|---|---|
| Compound A | Antibacterial | MRSA, VRE | 0.78 - 3.125 μg/mL |
| Compound B | Antifungal | Candida spp. | 2 - 10 μg/mL |
Cytotoxicity and Selectivity
The cytotoxic effects of this compound were evaluated using mammalian cell lines. Studies suggest that while the compound exhibits antimicrobial properties, it also demonstrates selectivity over mammalian cells, indicating a potential therapeutic window.
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| MCR-5 (lung) | >50 | >10 |
| BJ (skin fibroblast) | >50 | >10 |
The biological activity of this compound is attributed to its ability to interact with membrane components of target microorganisms. The trifluoromethanesulfonyloxy group enhances lipophilicity, facilitating penetration into lipid membranes, which disrupts membrane integrity and leads to cell death.
Study 1: Antibacterial Efficacy
A study conducted by researchers at a leading pharmaceutical institute evaluated the antibacterial efficacy of various carbamate derivatives, including this compound. The compound was tested against multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecium. Results indicated a potent bactericidal effect at low concentrations, comparable to established antibiotics such as vancomycin.
Study 2: Cytotoxicity Assessment
Another investigation focused on the cytotoxicity of the compound in human cell lines. The results demonstrated that while the compound effectively inhibited bacterial growth, it exhibited minimal toxicity towards mammalian cells at therapeutic concentrations, suggesting a favorable safety profile for potential clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
